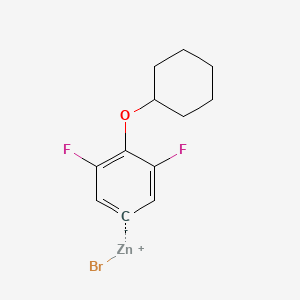
4-Cyclohexyloxy-3,5-difluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyloxy-3,5-difluorophenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide.
Addition Reactions: Aldehydes or ketones in the presence of a catalyst.
Reduction Reactions: Hydrogen gas or hydride donors like sodium borohydride.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, alcohols from addition reactions with carbonyl compounds, and reduced aromatic compounds from reduction reactions.
Scientific Research Applications
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Development of bioactive molecules and probes for biological studies.
Medicine: Creation of drug candidates and intermediates for medicinal chemistry.
Industry: Production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-cyclohexyloxy-3,5-difluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Cyclohexyloxy-3-fluorophenylzinc bromide
- 3-Cyclohexyloxy-4,5-difluorophenylzinc bromide
Uniqueness
4-Cyclohexyloxy-3,5-difluorophenylzinc bromide is unique due to the presence of both cyclohexyloxy and difluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The combination of these substituents allows for the synthesis of highly functionalized biaryl compounds with improved properties compared to those synthesized using similar compounds .
Properties
Molecular Formula |
C12H13BrF2OZn |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bromozinc(1+);2-cyclohexyloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9;;/h7-9H,1-3,5-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
HIBHNCNHZZQOOB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


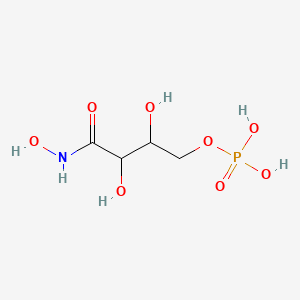
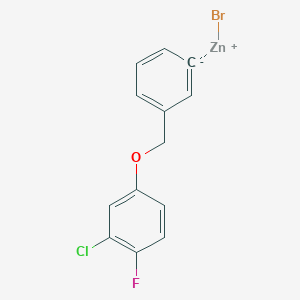
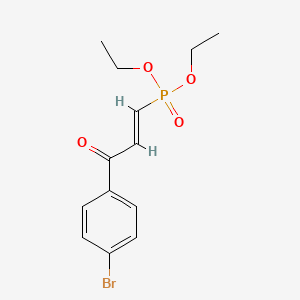
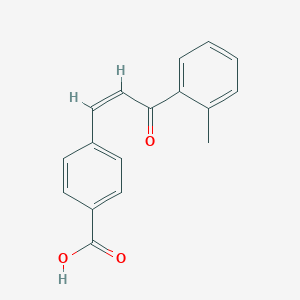
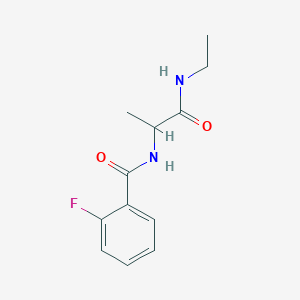
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
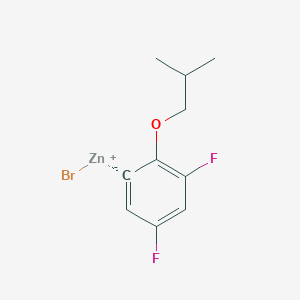
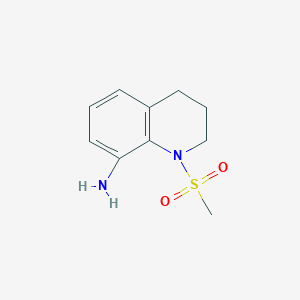
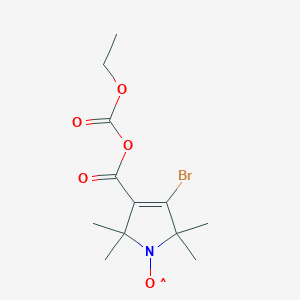
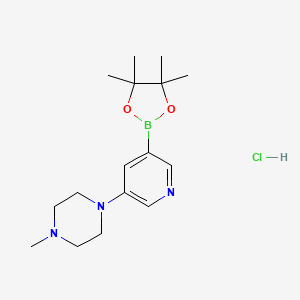
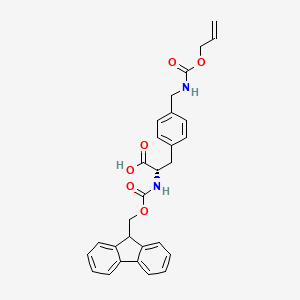
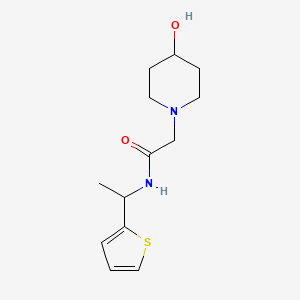
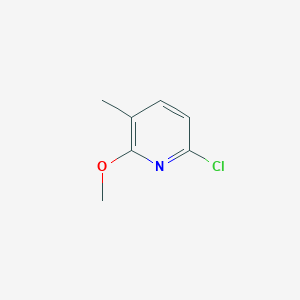
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
